An In-depth Technical Guide to 2,4'-Dihydroxybiphenyl: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 2,4'-Dihydroxybiphenyl: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4'-Dihydroxybiphenyl, a member of the hydroxybiphenyl class of organic compounds, represents a molecule of significant interest in various scientific domains. Structurally characterized by two hydroxyl groups substituted on different phenyl rings of a biphenyl backbone, its asymmetric nature imparts distinct chemical and physical properties compared to its more commonly studied symmetric isomers, such as 4,4'-dihydroxybiphenyl. This guide provides a comprehensive technical overview of 2,4'-Dihydroxybiphenyl, delving into its chemical structure, properties, synthesis, spectroscopic characterization, and known biological relevance. As a Senior Application Scientist, the following sections are structured to offer not just a compilation of data, but a synthesized understanding of the molecule's behavior and potential applications, grounded in established scientific principles.
Chemical Structure and Properties
The fundamental architecture of 2,4'-Dihydroxybiphenyl consists of a biphenyl core with hydroxyl substitutions at the 2 and 4' positions. This arrangement results in a molecule with the chemical formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol [1]. The IUPAC name for this compound is 2-(4-hydroxyphenyl)phenol[1]. The non-symmetrical placement of the hydroxyl groups influences its polarity, solubility, and reactivity.
Below is a 2D representation of the chemical structure of 2,4'-Dihydroxybiphenyl.
Caption: 2D structure of 2,4'-Dihydroxybiphenyl.
A summary of the key chemical and physical properties of 2,4'-Dihydroxybiphenyl is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol [1] |
| CAS Number | 611-62-1[1] |
| IUPAC Name | 2-(4-hydroxyphenyl)phenol[1] |
| Melting Point | 162.5 °C |
| Boiling Point | 342 °C (estimated) |
| pKa | 10.00 ± 0.35 (Predicted) |
Synthesis and Manufacturing
The synthesis of unsymmetrical biphenyls like 2,4'-Dihydroxybiphenyl often requires regioselective cross-coupling strategies to avoid the formation of undesired isomers. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose, offering high yields and functional group tolerance. A plausible synthetic route to 2,4'-Dihydroxybiphenyl involves the palladium-catalyzed coupling of a protected 2-halophenol with a 4-hydroxyphenylboronic acid derivative.
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 2,4'-Dihydroxybiphenyl via Suzuki-Miyaura Coupling (Representative)
This protocol describes a general procedure for the synthesis of 2,4'-dihydroxybiphenyl. The specific choice of protecting groups for the hydroxyl functionalities, catalyst, base, and solvent system may require optimization for optimal yield and purity.
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Reactant Preparation: In a round-bottom flask, dissolve the protected 2-halophenol (e.g., 1-bromo-2-(methoxymethoxy)benzene) and 4-hydroxyphenylboronic acid in a suitable solvent mixture (e.g., toluene and ethanol).
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Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon or nitrogen, to remove oxygen, which can deactivate the palladium catalyst.
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Addition of Base and Catalyst: Add an aqueous solution of a base (e.g., sodium carbonate) to the reaction mixture, followed by the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
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Reaction: Heat the reaction mixture to reflux with vigorous stirring for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Deprotection: The resulting protected biphenyl is then subjected to a deprotection step to remove the protecting groups from the hydroxyl moieties. For example, a methoxymethyl (MOM) ether can be cleaved under acidic conditions.
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Purification: Purify the crude 2,4'-Dihydroxybiphenyl by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Spectroscopic Analysis
The structural elucidation of 2,4'-Dihydroxybiphenyl relies on a combination of spectroscopic techniques. The following are the expected spectral characteristics:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons on both phenyl rings. The protons ortho and meta to the hydroxyl groups will show characteristic chemical shifts and coupling patterns. The signals for the hydroxyl protons will typically appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display twelve signals corresponding to the twelve carbon atoms in the molecule. The carbons bearing the hydroxyl groups will be shifted downfield. The chemical shifts of the other aromatic carbons will be influenced by the position of the hydroxyl groups and the biphenyl linkage.
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IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 186.21). Fragmentation patterns may involve the loss of hydroxyl groups and cleavage of the biphenyl bond.
Reactivity and Chemical Behavior
The chemical reactivity of 2,4'-Dihydroxybiphenyl is primarily dictated by the two phenolic hydroxyl groups and the aromatic rings.
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Acidity: The hydroxyl groups are weakly acidic and can be deprotonated by a suitable base to form phenoxide ions. The acidity of the two hydroxyl groups will differ due to their electronic environments.
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Electrophilic Aromatic Substitution: The aromatic rings are activated towards electrophilic substitution by the electron-donating hydroxyl groups. The directing effect of the hydroxyl groups will influence the position of substitution.
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Oxidation: The phenolic moieties are susceptible to oxidation, which can lead to the formation of quinone-type structures. This reactivity is relevant to its potential antioxidant properties.
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Etherification and Esterification: The hydroxyl groups can undergo etherification and esterification reactions with appropriate electrophiles.
Biological Activity and Pharmacological Relevance
While the biological activities of many hydroxybiphenyls have been investigated, specific data for 2,4'-Dihydroxybiphenyl is less abundant compared to its 4,4'-isomer. However, based on the general properties of this class of compounds, several potential areas of biological relevance can be considered.
Some studies have investigated the estrogenic activity of various hydroxybiphenyls. These compounds, due to their structural similarity to estradiol, can sometimes interact with estrogen receptors. For instance, a study on the effects of several environmental estrogens, including 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl, on the human breast cancer cell line MCF-7 demonstrated their ability to bind to the estrogen receptor and induce cell proliferation[2]. While this study did not specifically include 2,4'-Dihydroxybiphenyl, it suggests that this isomer may also possess some degree of estrogenic or anti-estrogenic activity, a hypothesis that warrants further investigation.
The potential for antioxidant activity is another area of interest. Phenolic compounds are known to act as radical scavengers, and the hydroxyl groups on the biphenyl scaffold could confer such properties to 2,4'-Dihydroxybiphenyl. The ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals is a key mechanism of antioxidant action.
Toxicological Profile
Detailed toxicological data specifically for 2,4'-Dihydroxybiphenyl are limited in publicly available literature. As with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. Standard toxicological assessments would be required to determine its potential for acute and chronic toxicity, mutagenicity, and carcinogenicity.
Applications and Derivatives
The applications of 2,4'-Dihydroxybiphenyl are not as well-established as those of 4,4'-dihydroxybiphenyl, which is a key monomer in the production of high-performance polymers like liquid crystal polymers and polysulfones. However, the unique structural features of the 2,4'-isomer could make it a valuable building block in several areas:
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Fine Chemical Synthesis: Its asymmetric structure could be advantageous in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds, where specific stereochemistry and substitution patterns are required.
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Materials Science: As a diol, it has the potential to be incorporated into novel polymers, potentially imparting unique thermal, optical, or mechanical properties due to its non-symmetrical structure.
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Ligand Design: The hydroxyl groups can serve as coordination sites for metal ions, suggesting its potential use in the design of new ligands for catalysis or materials applications.
Further research into the synthesis of derivatives of 2,4'-Dihydroxybiphenyl could unlock a wider range of applications by modifying its physical and chemical properties.
Conclusion
2,4'-Dihydroxybiphenyl is an intriguing molecule with a unique chemical structure that distinguishes it from its more studied isomers. While comprehensive data on its synthesis, biological activity, and applications are still emerging, its potential as a versatile building block in organic synthesis and materials science is evident. This guide has provided a foundational understanding of its chemical properties, structure, and analytical characterization, aiming to support and inspire further research into this promising compound. As a self-validating system of information, the protocols and data presented herein are grounded in established chemical principles, providing a reliable starting point for researchers and developers.
References
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Olsen, C. M., et al. (2003). Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7. Pharmacology & Toxicology, 92(4), 180-188. [Link]
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PubChem. (n.d.). (1,1'-Biphenyl)-2,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]
